3-Methylrhodanine

説明

Molecular Architecture and Crystallographic Analysis

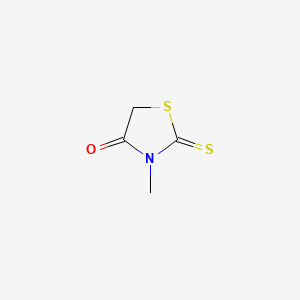

3-Methylrhodanine, also known as 3-methyl-2-thioxo-1,3-thiazolidin-4-one (IUPAC name), has the molecular formula C4H5NOS2 and a molecular weight of 147.22 g/mol. The compound features a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which is characteristic of rhodanine compounds.

The molecular structure consists of a thiazolidine ring with:

- A thioxo (C=S) group at the 2-position

- A carbonyl (C=O) group at the 4-position

- A methyl group (CH3) attached to the nitrogen atom at the 3-position

X-ray crystallographic studies have been conducted on this compound at low temperature (100 K). The compound crystallizes in the orthorhombic space group Iba2 with the following unit cell parameters:

- a = 20.117(4) Å

- b = 23.449(5) Å

- c = 7.852(2) Å

- V = 3703.9(12) ų

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | Iba2 (orthorhombic) |

| Unit cell dimensions | a = 20.117(4) Å, b = 23.449(5) Å, c = 7.852(2) Å |

| Cell volume | 3703.9(12) ų |

| Z value | 24 (three independent molecules per asymmetric unit) |

| Calculated density | 1.584 mg/m³ |

| Absorption coefficient | 0.755 mm⁻¹ |

| R indices [I > 2σ(I)] | R1 = 0.0407, wR2 = 0.1048 |

The crystal structure analysis reveals three independent molecules per asymmetric unit, providing valuable insights into the molecular geometry of the rhodanine ring system. The C-S bond lengths in the thiocarbonyl group are consistent with typical double bond character, while the C-N bonds show partial double bond character due to resonance effects within the ring.

特性

IUPAC Name |

3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLZCQWVERBDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063612 | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4807-55-0 | |

| Record name | Methylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4807-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004807550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Synthesis of 3-Methylrhodanine

The classical synthesis of this compound involves the cyclization of appropriate precursors to form the rhodanine ring system with a methyl substituent at the 3-position. While detailed synthetic routes for the parent this compound are less frequently reported, its availability as a starting material is common in subsequent derivatization reactions.

Preparation of 5-Arylidene-3-methylrhodanine Derivatives via Knoevenagel Condensation

A widely employed method to prepare this compound derivatives involves the condensation of this compound with substituted benzaldehydes under basic or acidic conditions to yield 5-arylidene-3-methylrhodanine compounds. This method is efficient and yields high purity products suitable for further functionalization.

Procedure Summary:

- Reagents: this compound, sodium acetate (base), substituted benzaldehydes

- Solvent System: Methanol and acetic acid mixture (MeOH:AcOH, 5:2)

- Conditions: Stirring at 80 °C for approximately 4 hours

- Workup: Precipitate filtration and recrystallization from ethyl acetate

- Yields: High, ranging from 84% to 99%, depending on the substituent nature on the benzaldehyde

- Electron-withdrawing substituents on the benzaldehyde (e.g., –Cl, –NO₂, –CN) enhance the reaction yield by activating the carbonyl group.

- Electron-donating substituents (e.g., –CH₃, –OCH₃) also afford good yields but slightly lower than electron-withdrawing groups.

- The reaction progress is typically monitored by thin-layer chromatography (TLC) under UV light (254 nm).

| Entry | Substituent (R) on Benzaldehyde | Yield (%) | Remarks |

|---|---|---|---|

| 1 | H (unsubstituted) | 84 | Good yield |

| 2 | –CH₃ (methyl) | 90 | Electron-donating group |

| 3 | –OCH₃ (methoxy) | 92 | Electron-donating group |

| 4 | –Cl (chloro) | 97 | Electron-withdrawing group |

| 5 | –NO₂ (nitro) | 99 | Strong electron-withdrawing |

| 6 | –CN (cyano) | 96 | Electron-withdrawing group |

Data adapted from synthesis studies on this compound derivatives

Cyclization Reactions with Phenylhydrazine: Formation of Phenylhydrazone and Pyrazole Derivatives

Further functionalization of 5-arylidene-3-methylrhodanine derivatives involves cyclization reactions with phenylhydrazine. This reaction pathway can lead to different heterocyclic products depending on the substituents on the arylidene moiety.

- Reagents: 5-(4-alkylbenzylidene)-3-methylrhodanine derivatives, sodium acetate, phenylhydrazine

- Solvent: Ethanol

- Conditions: Stirring at room temperature, then heating to 80 °C for 4 hours

- Workup: Acidification with 10% HCl, phase separation, extraction with ethyl acetate, drying, and purification by column chromatography

- Products: Phenylhydrazone and pyrazole derivatives instead of the initially targeted pyrazoline derivatives

- Phenylhydrazone derivatives were isolated in moderate yields (e.g., 14% for 4-(2-phenylhydrazono)-5-benzylidene-3-methylthiazolidine-2-thione)

- Products were characterized by proton and carbon NMR spectroscopy and high-resolution mass spectrometry (HR-MS)

Acylation of this compound and Its Thio Derivatives

An alternative preparation method involves the acylation of this compound or its thio analogs (3-methyl-4-thiorhodanine) with various aliphatic acid chlorides to study the influence of substituents on hydrogen bonding and molecular properties.

- Bases Used: Sodium hydroxide (NaOH) and pyridine were employed as bases to facilitate acylation.

- Substituents: A broad range of aliphatic substituents including methyl, ethyl, isopropyl, cyclopropyl, cyclohexyl, phenylmethyl, tert-butyl, and adamantyl groups.

- Outcomes:

- Using NaOH, nine products with enol protons involved in hydrogen bonding were obtained.

- Larger substituents resulted in mixed C- and S-acylated products.

- Using pyridine exclusively afforded S-acylated products for bulky substituents, indicating steric effects influence the reaction pathway.

- Spectroscopic Analysis: 1H NMR chemical shifts of enol protons ranged from 15.08 to 15.32 ppm, indicating strong intramolecular hydrogen bonding involving sulfur atoms.

- Correlation Studies: Attempts to correlate inductive (σ*) and steric (Es) substituent constants with NMR chemical shifts showed no simple linear relationships, suggesting complex interplay of electronic and steric factors.

Summary Table of Acylation Outcomes

| Substituent Group | Base Used | Product Type | Hydrogen Bonding Observed | Notes on Steric Effects |

|---|---|---|---|---|

| CH₃ (methyl) | NaOH | C-acylated | Yes | Enol proton involved |

| CH₂CH₃ (ethyl) | NaOH | C-acylated | Yes | Enol proton involved |

| (CH₂)₂CH₃ (propyl) | NaOH | C-acylated | Yes | Enol proton involved |

| CH(CH₃)₂ (isopropyl) | NaOH | C-acylated | Yes | Enol proton involved |

| Cyclopropyl | NaOH | C-acylated | Yes | Enol proton involved |

| Cyclohexyl | NaOH | C-acylated | Yes | Enol proton involved |

| C₆H₅CH₂ (benzyl) | NaOH | Mixed C- and S-acylated | Partial | Steric hindrance affects acylation |

| C(CH₃)₃ (tert-butyl) | NaOH | Mixed C- and S-acylated | Partial | Steric hindrance affects acylation |

| 1-Adamantyl | NaOH | Mixed C- and S-acylated | Partial | Steric hindrance affects acylation |

| Larger substituents | Pyridine | S-acylated | Partial | Steric effects favor S-acylation |

Summary based on detailed acylation studies of 3-methyl-4-thiorhodanine derivatives

Analytical Techniques Employed

- Thin Layer Chromatography (TLC): For reaction monitoring.

- Column Chromatography: For purification of products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were used extensively for structural elucidation and to study hydrogen bonding effects.

- High-Resolution Mass Spectrometry (HR-MS): For confirming molecular weights and structures.

- Melting Point Determination: For assessing purity and physical characterization.

Research Findings and Implications

- The Knoevenagel condensation method provides a robust and high-yielding route to 5-arylidene-3-methylrhodanine derivatives.

- Cyclization with phenylhydrazine leads to diverse heterocyclic products, with substituent effects influencing product distribution.

- Acylation studies reveal that base choice and substituent sterics critically affect the site and nature of acylation.

- Strong intramolecular hydrogen bonding involving sulfur atoms is evidenced by high chemical shifts of enol protons, which may influence biological activity.

- The complexity of substituent effects on chemical shifts indicates that both electronic and steric factors must be considered in designing derivatives.

化学反応の分析

Types of Reactions: 3-Methylrhodanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thioethers.

Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thiazolidines.

科学的研究の応用

Medicinal Chemistry

3-Methylrhodanine has shown promise as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial and anticancer properties.

- Anticancer Activity : Studies have demonstrated that this compound derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, molecular docking studies indicated that these compounds bind effectively to cancer-related proteins, enhancing their potential as chemotherapeutic agents .

- Antimicrobial Properties : Research has highlighted the compound's effectiveness against a range of pathogens, suggesting its utility in developing new antibiotics .

Biochemical Assays

In biochemical research, this compound serves as a probe for studying enzyme activities and protein interactions. It has been used to evaluate the inhibition of enzymes such as α-glucosidase, which is crucial for managing diabetes .

Synthesis of Derivatives

The compound acts as a building block for synthesizing more complex heterocyclic compounds. Recent studies have focused on creating derivatives like 5-arylidene-3-methylrhodanines , which have shown varying degrees of biological activity .

| Derivative | Yield (%) | Bioactivity |

|---|---|---|

| 5-Benzylidene-3-methylrhodanine | 85 | Antidiabetic (IC₅₀ = 11.3 µM) |

| 4-(2-Phenylhydrazono)-5-benzylidene-3-methylthiazolidine-2-thione | 14 | Anticancer |

Industrial Applications

Beyond its biological applications, this compound is utilized in the development of dyes and pigments due to its chromophoric properties. Its ability to form stable complexes with metals makes it suitable for various industrial applications, including catalysis and material science .

Case Study 1: Anticancer Activity

A study investigated the binding affinity of several rhodanine derivatives against cancer proteins using molecular docking techniques. Among the compounds tested, one derivative exhibited a high docking score of -9 kcal/mol against T315i BCR-ABL protein, indicating strong potential as an anticancer agent .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new derivatives from this compound via crossed aldolization reactions under microwave irradiation. The synthesized compounds were characterized using NMR spectroscopy, confirming their structures and biological activities .

作用機序

The mechanism of action of 3-Methylrhodanine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its antimicrobial and anticancer effects. The compound’s thioamide group plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Rhodanine vs. 3-Methylrhodanine

- Rhodanine : Lacks the 3-methyl group, leading to higher acidity (pKa ~3–4) due to reduced steric hindrance and electron-donating effects.

- This compound: The methyl group lowers acidity (pKa ~4–5) by donating electrons to the thiazolidinone ring, stabilizing the enol tautomer. This enhances its solubility in organic solvents and influences coordination chemistry with transition metals .

5-Arylidene Rhodanines

- Unsubstituted 5-arylidene rhodanines: Exhibit planar geometries due to conjugation between the arylidene moiety and the thiazolidinone ring.

- 5-Arylidene-3-methylrhodanines : The 3-methyl group introduces steric hindrance, distorting planarity and improving lipophilicity. This modification increases bioavailability, as seen in antidiabetic derivatives (e.g., IC₅₀: 11.3 µM for compound 3’d) .

Antifungal Activity

α-Glucosidase Inhibition

- This compound Phenylhydrazones (e.g., 3’d): IC₅₀ = 11.3 µM, outperforming non-methylated analogs (IC₅₀: 25–50 µM) .

- Mechanism: The methyl group stabilizes the enol tautomer, facilitating hydrogen bonding with the enzyme’s active site .

Coordination Chemistry

This compound forms stable complexes with Pd(II) and Pt(II), adopting cis-planar geometries (e.g., Pd(MRd)₂Cl₂). In contrast, unsubstituted rhodanine complexes (e.g., Pd(HRd)₁.₅Cl₂) exhibit tetrahedral coordination, reducing their stability in aqueous media . The methyl group’s steric bulk also prevents ligand displacement, enhancing catalytic activity in cross-coupling reactions .

Acidity and Solubility

| Compound | pKa | Water Solubility (mg/mL) |

|---|---|---|

| Rhodanine | ~3.5 | 12.3 |

| This compound | ~4.2 | 8.7 |

| 5-Benzylidene Rhodanine | ~3.8 | 5.2 |

Implication: Lower acidity and solubility of this compound favor its use in non-polar biological environments, improving pharmacokinetics.

生物活性

3-Methylrhodanine, a derivative of rhodanine, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antidiabetic, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique thiazolidinone structure, which contributes to its biological activity. The compound's molecular formula is C₅H₅NOS₂, and its structure can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, a study by Nguyen et al. evaluated various rhodanine derivatives for their cytotoxic effects against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC₅₀ values comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound Derivative A | MCF-7 | 64.4 | |

| This compound Derivative B | K562 | 11.1 | |

| This compound Derivative C | HeLa | 200 |

Antidiabetic Activity

Recent research has highlighted the antidiabetic properties of this compound derivatives. A study synthesized several heterocyclic compounds from this compound and evaluated their α-glucosidase inhibitory activity. The synthesized compounds demonstrated promising antidiabetic effects with IC₅₀ values ranging from 11.3 to 21.9 µM .

Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives

Antimicrobial Activity

The antimicrobial properties of rhodanine derivatives, including this compound, have also been extensively studied. Research indicates that these compounds exhibit antibacterial and antifungal activities against various pathogens . For example, a study found that certain rhodanine derivatives were effective against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is often attributed to its ability to interact with specific biological targets. For instance, it has been suggested that rhodanine derivatives may inhibit aldose reductase (AR), an enzyme implicated in diabetic complications and cancer progression . By inhibiting AR, these compounds may reduce oxidative stress and inflammation associated with cancer and diabetes.

Case Studies

- Anticancer Study : In a comparative study examining the effects of various rhodanine derivatives on cancer cell lines, it was observed that modifications in the substituents on the rhodanine ring significantly influenced cytotoxicity. Compounds with smaller substituents showed enhanced activity compared to those with larger groups .

- Antidiabetic Study : Another investigation focused on the synthesis of benzylidene-3-methylrhodanine derivatives revealed their potential as α-glucosidase inhibitors, suggesting their applicability in managing postprandial blood glucose levels in diabetic patients .

Q & A

Q. How can researchers optimize the synthesis of 3-methylrhodanine derivatives for improved yield and purity?

Methodological Answer:

- Parameter Optimization : Vary reaction conditions (time, temperature, molar ratios) systematically. For example, in aldol condensations, a 1:3 molar ratio of this compound to aldehyde under microwave irradiation with Na₂CO₃ as a base catalyst maximizes yield (Table 1, ).

- Catalyst Screening : Test inorganic bases (e.g., NaOH, KOH) over organic bases (pyridine) due to higher catalytic efficiency in aqueous media (Table 2, ).

- Characterization : Confirm product purity via melting point analysis, NMR, and HPLC. Report deviations from standard protocols (e.g., domestic microwave use impacting benzaldehyde evaporation) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and rhodanine core integrity. IR spectroscopy identifies thione (C=S) and carbonyl (C=O) stretches .

- Purity Assessment : Combine TLC (for reaction monitoring) with high-resolution mass spectrometry (HRMS) for molecular ion validation. Disclose solvent systems and instrument parameters (e.g., ESI-MS ionization voltage) to ensure reproducibility .

Q. How can researchers validate the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Mechanistic Probes : Conduct kinetic studies under varying pH and solvent polarities to elucidate nucleophilic/electrophilic behavior. Compare with analogous rhodanine derivatives (e.g., 3-aminorhodanine) to identify substituent effects .

- Control Experiments : Include reactions without catalysts or substrates to rule out non-specific interactions. Document negative results (e.g., no product formation in base-free conditions) .

Advanced Research Questions

Q. How do electronic effects of substituents on the rhodanine core influence bioactivity in drug discovery?

Methodological Answer:

- QSAR Modeling : Correlate Hammett constants () of arylidene substituents with biological endpoints (e.g., IC₅₀ values). Use DFT calculations to map electron density distributions and predict binding affinities .

- In Silico Docking : Validate hypotheses with molecular docking against target proteins (e.g., bacterial enzymes). Compare docking scores of nitro- vs. methoxy-substituted derivatives to prioritize synthesis .

Q. How should researchers resolve contradictory data in studies of this compound’s mechanism of action?

Methodological Answer:

- Contradiction Analysis Framework :

- Source Identification : Determine if discrepancies arise from experimental variables (e.g., solvent purity, catalyst lot variations) or analytical methods (e.g., HPLC vs. UV-Vis quantification) .

- Meta-Analysis : Aggregate data from independent studies using standardized metrics (e.g., turnover frequency). Apply statistical tests (ANOVA, t-tests) to assess significance of outliers .

- Reproducibility Trials : Replicate key experiments under strictly controlled conditions (e.g., inert atmosphere for air-sensitive reactions) .

Q. What computational methods best predict the stability and tautomeric forms of this compound?

Methodological Answer:

- Tautomer Enumeration : Use Gaussian or ORCA software to calculate Gibbs free energies of possible tautomers (e.g., thione vs. thiol forms). Validate with -NMR chemical shift simulations .

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on tautomer populations. Compare with experimental observations in DMSO vs. aqueous buffers .

Q. How can cross-disciplinary approaches enhance the application of this compound in materials science?

Methodological Answer:

- Hybrid Material Design : Incorporate this compound into metal-organic frameworks (MOFs) via coordination chemistry. Characterize using XRD and BET surface area analysis to assess porosity changes .

- Photophysical Studies : Measure fluorescence quenching efficiency in polymer composites. Correlate with DFT-derived HOMO-LUMO gaps to optimize optoelectronic properties .

Data Presentation and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。